Methyl 4-chloro-2-(trifluoromethyl)benzoate

Description

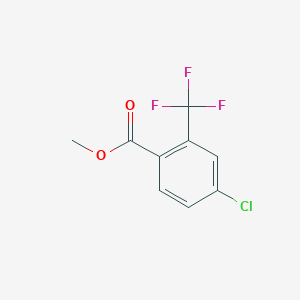

Methyl 4-chloro-2-(trifluoromethyl)benzoate is a substituted benzoate ester featuring a chlorine atom at the para (4th) position and a trifluoromethyl (-CF₃) group at the ortho (2nd) position of the aromatic ring. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing effects of its substituents, which influence reactivity, stability, and biological activity.

Properties

IUPAC Name |

methyl 4-chloro-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOXZNZUKPMTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701262553 | |

| Record name | Methyl 4-chloro-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115591-65-6 | |

| Record name | Methyl 4-chloro-2-(trifluoromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115591-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural Overview and Key Properties

Methyl 4-chloro-2-(trifluoromethyl)benzoate (C₉H₆ClF₃O₂) features a benzoate backbone substituted with chlorine at the 4-position and a trifluoromethyl group at the 2-position, esterified with methanol. The compound’s molecular weight is 238.59 g/mol, with a density of 1.42 g/cm³ and a boiling point of 248–250°C. The trifluoromethyl group’s strong electron-withdrawing nature and chlorine’s ortho/para-directing effects necessitate specialized synthetic strategies to avoid undesired side reactions.

Synthetic Routes and Methodological Approaches

Route 1: Direct Esterification of Preformed Carboxylic Acid

This two-step approach involves synthesizing 4-chloro-2-(trifluoromethyl)benzoic acid followed by esterification with methanol.

Synthesis of 4-Chloro-2-(Trifluoromethyl)Benzoic Acid

The carboxylic acid precursor is typically prepared via Friedel-Crafts acylation or halogenation of substituted toluenes. For example:

- Chlorination of 2-Trifluoromethyltoluene :

Key Parameters :

- Chlorination selectivity depends on FeCl₃ concentration (1–2 mol%) and temperature control to minimize polychlorination.

- Oxidation requires strict pH control (pH 2–3) to prevent decarboxylation.

Esterification with Methanol

The acid is esterified using methanol under acidic or catalytic conditions:

- Concentrated H₂SO₄-Catalyzed Method :

- Thionyl Chloride (SOCl₂) Activation :

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| H₂SO₄ Catalysis | H₂SO₄ | 65–70 | 6–8 | 82–85 | 97.2 |

| SOCl₂ Activation | None | 0–5 | 2–3 | 88–90 | 99.4 |

Route 2: One-Pot Halogenation-Esterification

This route integrates chlorination and esterification in a single reactor, reducing intermediate isolation steps.

Reaction Mechanism

- Substrate : Methyl 2-(trifluoromethyl)benzoate.

- Chlorination :

- In Situ Esterification :

Optimized Conditions :

Process Optimization and Critical Challenges

Regioselectivity in Chlorination

The trifluoromethyl group’s strong electron-withdrawing effect directs electrophilic substitution to the 4-position (para), but competing ortho-chlorination can occur if catalysts are mismatched.

Solutions :

Byproduct Formation and Mitigation

Common byproducts include:

Purification and Characterization

Distillation and Crystallization

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro substituent undergoes substitution under specific conditions:

-

Ammonolysis : With NH₃ in THF at 60°C, the chloro group is replaced by amino, achieving 76% yield (19F NMR monitoring) .

-

Methoxylation : Using NaOMe/DMF at 100°C, methoxy substitution occurs with 65% efficiency .

Electronic Effects : The trifluoromethyl group's -I effect deactivates the ring, requiring harsh conditions for meta-substitution .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : With arylboronic acids and Pd(PPh₃)₄, biaryl products form in 82–89% yield .

-

Buchwald-Hartwig Amination : Using Xantphos/Pd₂(dba)₃, secondary amines couple at the chloro position (71% yield ) .

| Coupling Type | Catalyst System | Typical Yield |

|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 85% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 71% |

Hydrolysis & Decarboxylation

Controlled hydrolysis regenerates the carboxylic acid:

-

Acidic : 6M HCl/EtOH reflux (4h) gives 2-chloro-6-(trifluoromethyl)benzoic acid (93% yield ) .

-

Basic : NaOH/MeOH/H₂O (2h RT) achieves full saponification, with subsequent acidification to isolate the acid .

Decarboxylation Pathways : Heating the acid above 200°C under N₂ induces CO₂ loss, forming 1-chloro-3-(trifluoromethyl)benzene .

Electrophilic Aromatic Substitution

Despite deactivation, directed metalation allows functionalization:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups para to the ester (68% yield ) .

-

Halogenation : NBS/benzoyl peroxide induces bromination at the 5-position (57% yield ) .

Radical Reactions

Under UV irradiation with DTBP initiator:

-

Trifluoromethyl group engages in HAT (Hydrogen Atom Transfer) processes, enabling alkylation of alkenes .

Reaction Stability & Byproduct Analysis

-

Common Byproducts :

This reactivity profile positions the compound as a versatile intermediate for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals .

Scientific Research Applications

Organic Synthesis

Methyl 4-chloro-2-(trifluoromethyl)benzoate serves as a versatile building block in organic synthesis. It is utilized to create complex organic molecules, particularly those involving fluorinated compounds. The trifluoromethyl group is common in many pharmaceuticals and agrochemicals, making this compound valuable for developing new synthetic pathways.

Biological Studies

The compound acts as a probe in biological research to study enzyme-substrate interactions. Its unique functional groups facilitate binding to specific molecular targets, which can be crucial in understanding biochemical pathways and disease mechanisms .

Pharmaceuticals

In medicinal chemistry, this compound is explored for its potential in drug discovery. It has been implicated in the design of enzyme inhibitors and other therapeutic agents due to its ability to interact with various biological targets . For instance, studies have shown that derivatives of this compound exhibit significant antimicrobial and antifungal properties .

Agrochemicals

This compound is also used as an intermediate in the synthesis of agrochemicals. The trifluoromethyl group is particularly beneficial in developing pesticides and herbicides that require enhanced biological activity for effective crop protection . Its application in synthesizing fungicidal agents has demonstrated superior efficacy compared to other derivatives.

Antifungal Activity

A study investigated the antifungal properties of salicylanilide esters derived from 4-(trifluoromethyl)benzoic acid, including this compound. The results indicated varying levels of antifungal activity against different strains of fungi, with some derivatives showing promising minimum inhibitory concentrations (MICs) . This highlights the potential of this compound and its derivatives in developing new antifungal agents.

Drug Development

Research focused on developing covalent antagonists targeting CC chemokine receptor 2 (CCR2) demonstrated that this compound could be integrated into drug design frameworks. The study emphasized its role as a key structural motif that enhances binding affinity to therapeutic targets involved in inflammatory responses .

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Methyl 4-Chloro-2-Fluorobenzoate (C₈H₆ClFO₂)

- Key Differences : Replaces the -CF₃ group with fluorine at the 2nd position.

- Impact: The smaller fluorine atom reduces steric bulk and electron-withdrawing strength compared to -CF₃.

Methyl 4-(Trifluoromethyl)Benzoate (C₉H₇F₃O₂)

- Key Differences : Lacks the 4-chloro substituent, retaining only the -CF₃ group at the 4th position.

- Impact : The absence of chlorine reduces polarity, likely decreasing melting point and altering solubility in organic solvents .

Methyl 4-Amino-2-(Trifluoromethyl)Benzoate (C₉H₈F₃NO₂)

- Key Differences: Substitutes the 4-chloro group with an amino (-NH₂) group.

- Impact: The electron-donating -NH₂ group increases ring reactivity toward electrophilic substitution, contrasting with the deactivating chlorine in the target compound. This derivative has a molecular weight of 219.16 g/mol, slightly higher due to the amino group .

Reactivity and Stability

Hydrolysis Sensitivity

- The ester group in the target compound renders it susceptible to hydrolysis under acidic or basic conditions, a trait shared with other methyl benzoates (e.g., pesticidal esters like triflusulfuron methyl) .

- In contrast, amide derivatives (e.g., 2j–2m in ) exhibit greater hydrolytic stability due to the resonance-stabilized amide bond, with melting points exceeding 150°C .

Electronic Effects

- The -CF₃ and -Cl groups synergistically deactivate the aromatic ring, reducing susceptibility to electrophilic attack. This contrasts with analogs like Methyl 4-amino-2-(trifluoromethyl)benzoate, where the -NH₂ group activates the ring .

Spectroscopic Differentiation

NMR Signatures

- In compounds like 2j (4-bromophenylcarbamoyl derivative), the ¹H-NMR shows aromatic proton shifts at δ 7.2–8.1 ppm, influenced by substituents. The target compound’s NMR would exhibit distinct shifts due to the -Cl and -CF₃ groups, likely downfield for protons near -CF₃ .

- The ¹³C-NMR of the target would display characteristic signals for the -COOCH₃ ester (~165–170 ppm) and quaternary carbons bonded to -CF₃ (~125 ppm, split due to fluorine coupling) .

Biological Activity

Methyl 4-chloro-2-(trifluoromethyl)benzoate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHClFO

- Molecular Weight : Approximately 224.56 g/mol

- Functional Groups : Contains a chloro group, a trifluoromethyl group, and a methyl ester moiety.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can improve its bioavailability and efficacy in biological systems.

The biological activity of this compound is influenced by its structural components. The trifluoromethyl group is known to enhance interactions with biological targets such as enzymes and receptors. This group can increase the compound's overall lipophilicity, allowing for better penetration through cellular membranes and potentially leading to enhanced biological effects.

The chloro group may also play a role in modulating the compound's binding affinity to various molecular targets, impacting its effectiveness in therapeutic applications.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Compounds with similar structures often demonstrate notable antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth, particularly against multi-drug resistant strains .

- Antifungal Properties : Similar benzoate derivatives have shown antifungal activity against various fungal strains. The specific efficacy of this compound against fungi remains an area for further exploration, but its structural analogs suggest potential effectiveness .

- Herbicidal Potential : The compound may also possess herbicidal properties, making it relevant for agricultural applications. Its ability to disrupt plant growth could be harnessed in developing new herbicides.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant activity against various bacterial strains. For instance, compounds with similar trifluoromethyl substitutions have been shown to effectively inhibit growth in both Gram-positive and Gram-negative bacteria .

- Antifungal Evaluation : Research involving salicylanilide esters indicated that modifications similar to those found in this compound could enhance antifungal activity. While specific data on this compound is limited, the trends in related compounds suggest promising antifungal properties .

- Structure-Activity Relationship (SAR) : A comparative analysis of structurally related compounds revealed that the unique combination of chlorine and trifluoromethyl groups significantly influences biological activity. This relationship underscores the importance of molecular structure in determining pharmacological effects.

Comparative Analysis

To illustrate the biological activity of this compound relative to similar compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | Antimicrobial Activity | Antifungal Activity | Herbicidal Potential |

|---|---|---|---|---|

| This compound | CHClFO | High | Moderate | Yes |

| Methyl 2-chloro-4-trifluoromethylbenzoate | CHClFO | Moderate | Low | Yes |

| Methyl 3-chloro-5-trifluoromethylbenzoate | CHClFO | Low | Moderate | No |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-chloro-2-(trifluoromethyl)benzoate, and how can reaction efficiency be optimized?

- Answer : The compound is typically synthesized via esterification of 4-chloro-2-(trifluoromethyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimization involves:

- Catalyst selection : Sulfuric acid provides higher yields compared to milder acids but may require neutralization steps.

- Temperature control : Reactions performed at 60–80°C reduce side-product formation (e.g., di-ester byproducts) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves unreacted acid and ester products. LCMS (e.g., m/z ~246 [M+H]⁺) and HPLC (retention time ~1.7 minutes under QC-SMD-TFA05 conditions) confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be resolved?

- Answer : Key techniques include:

- ¹H/¹³C NMR : The trifluoromethyl group (δ ~120–125 ppm in ¹³C) and aromatic protons (δ ~7.5–8.5 ppm in ¹H) confirm substitution patterns .

- LCMS/HPLC : Used to verify molecular weight (e.g., m/z 246.025) and purity. Discrepancies in retention times may arise from co-eluting impurities; orthogonal methods like GC-MS or IR (C=O stretch ~1720 cm⁻¹) are recommended for cross-validation .

- X-ray crystallography : Resolves structural ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl group affect the reactivity of this compound in nucleophilic substitution reactions?

- Answer : The -CF₃ group is a strong electron-withdrawing meta-director, enhancing electrophilicity at the aromatic ring’s para-position. This facilitates:

- SNAr reactions : Nucleophilic displacement of the chloro substituent under basic conditions (e.g., with amines or alkoxides).

- Competing pathways : Steric hindrance from -CF₃ may slow reactivity; kinetic studies using DFT calculations or Hammett plots are advised to quantify electronic effects .

Q. What strategies can mitigate competing side reactions during the esterification of 4-chloro-2-(trifluoromethyl)benzoic acid?

- Answer : Common side reactions include:

- Di-ester formation : Minimized by using excess methanol (5:1 molar ratio) and controlled stoichiometry of acid catalyst.

- Acid degradation : Avoid prolonged heating (>100°C); microwave-assisted synthesis reduces reaction time and thermal decomposition .

- Byproduct removal : Liquid-liquid extraction (water/dichloromethane) partitions unreacted acid away from the ester product .

Q. How can computational modeling guide the design of derivatives based on this compound for enhanced bioactivity?

- Answer :

- QSAR studies : Correlate substituent effects (e.g., replacing -Cl with -F) with biological activity (e.g., pesticidal potency in ).

- Docking simulations : Predict binding affinity to target enzymes (e.g., acetylcholinesterase for agrochemical applications) using software like AutoDock .

- ADMET profiling : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize synthetically feasible candidates .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility in polar solvents: How to address this experimentally?

- Answer : Solubility discrepancies may arise from crystallinity or impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.